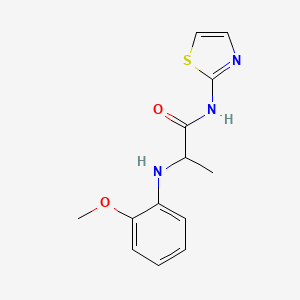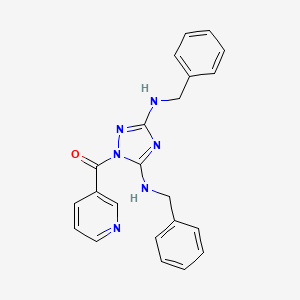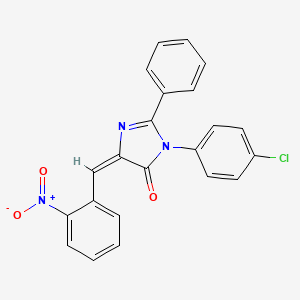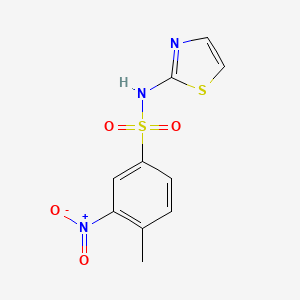
N-methyl-2-(phenoxymethyl)-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(phenoxymethyl)-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as PBOX-15 and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of DNA repair enzymes, such as PARP-1 and DNA-PK. These enzymes play a crucial role in repairing DNA damage, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PBOX-15 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have low toxicity and high selectivity for cancer cells. It has been shown to induce cell death in cancer cells while sparing normal cells. PBOX-15 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PBOX-15 is its low toxicity and high selectivity for cancer cells. This makes it a potential candidate for cancer therapy. However, one of the limitations of PBOX-15 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on PBOX-15. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of PBOX-15 in vivo to determine its efficacy and toxicity. Additionally, further studies are needed to understand the mechanism of action of PBOX-15 and to identify potential biomarkers that can predict its response in cancer patients. Finally, there is a need to explore the potential use of PBOX-15 in combination with other therapies, such as chemotherapy and immunotherapy, to improve cancer treatment outcomes.
Conclusion:
In conclusion, PBOX-15 is a promising compound that has shown potential as a therapeutic agent for cancer treatment. Its low toxicity and high selectivity for cancer cells make it a potential candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to determine its efficacy and toxicity in vivo.
Méthodes De Synthèse
The synthesis of PBOX-15 involves the reaction of 2-pyridinylmethylamine with 2-(chloromethyl)oxazole in the presence of a base. This is followed by the reaction of the resulting compound with N-methyl-N-(phenoxymethyl)amine to yield PBOX-15. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
PBOX-15 has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PBOX-15 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, PBOX-15 has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-methyl-2-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21(11-14-7-5-6-10-19-14)18(22)16-12-24-17(20-16)13-23-15-8-3-2-4-9-15/h2-10,12H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZSWYYSOUIYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)




![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)

![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)